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molecular formula C8H6F3NO3 B1288336 2-(2,2,2-Trifluoroethoxy)pyridine-4-carboxylic acid CAS No. 262296-01-5

2-(2,2,2-Trifluoroethoxy)pyridine-4-carboxylic acid

Cat. No. B1288336
M. Wt: 221.13 g/mol
InChI Key: HHIMRBSDYARGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895733B2

Procedure details

2-Chloropyridine-4-carboxylic acid (200 mg, 1.27 mmol), potassium tert-butoxide (381 mg, 3.81 mmol) and 2,2,2-trifluoroethanol (2.6 mL) were charged to a sealed tube under nitrogen and stirred at 170 C for 3 h. 2,2,2-Trifluoroethanol (1 mL) was added and the reaction stirred at 170 C for 17 h. The mixture was evaporated under vacuum and the residue was dissolved in water (5 mL). 2M HCl was added to bring the solution to pH 5 and the mixture was extracted with DCM (3×10 mL). 2M HCl was then added to the aqueous layer to bring the solution to pH 3 and the mixture was extracted with DCM (4×6 mL). The combined organic extractions were washed with brine (5 mL), dried over sodium sulfate and evaporated under vacuum to afford the title compound as a white solid (210 mg, 75%). Method C HPLC-MS: MH+ requires m/z=222. Found: m/z=222, Rt=1.26 min (95%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
381 mg
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][N:3]=1.CC(C)([O-])C.[K+].[F:17][C:18]([F:22])([F:21])[CH2:19][OH:20]>>[F:17][C:18]([F:22])([F:21])[CH2:19][O:20][C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=NC=CC(=C1)C(=O)O
Name
Quantity
381 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
2.6 mL
Type
reactant
Smiles
FC(CO)(F)F
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
FC(CO)(F)F

Conditions

Stirring
Type
CUSTOM
Details
stirred at 170 C for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred at 170 C for 17 h
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (5 mL)
ADDITION
Type
ADDITION
Details
2M HCl was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM (3×10 mL)
ADDITION
Type
ADDITION
Details
2M HCl was then added to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM (4×6 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extractions
WASH
Type
WASH
Details
were washed with brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(COC1=NC=CC(=C1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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